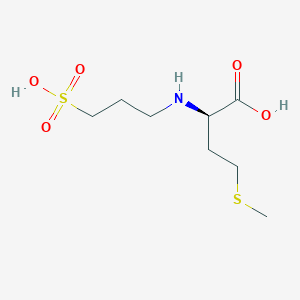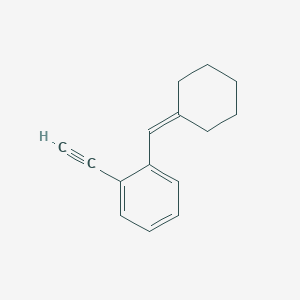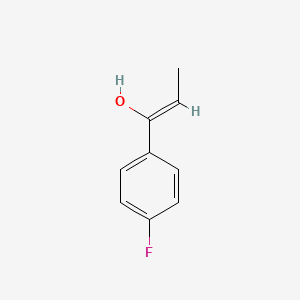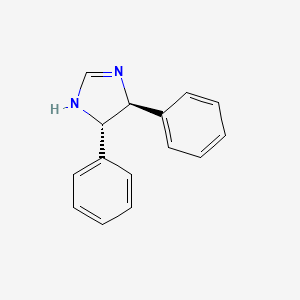![molecular formula C18H18B2O4 B12524932 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) CAS No. 658702-38-6](/img/structure/B12524932.png)
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is an organic compound that features a boron-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) typically involves the reaction of 1,2-dibromoethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with biomolecules, which can alter their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boron-containing heterocycles, such as:
- 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
- 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) apart is its unique structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules.
Propriétés
Numéro CAS |
658702-38-6 |
|---|---|
Formule moléculaire |
C18H18B2O4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2 |
Clé InChI |
MIGLUYYNTUIIKA-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)

![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)

![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)

![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)

methyl}pyridine](/img/structure/B12524895.png)
![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)

![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)
